n-(2,6-Dimethoxybenzyl)cyclopropanamine
Description
n-(2,6-Dimethoxybenzyl)cyclopropanamine is a synthetic organic compound featuring a cyclopropane ring linked to an amine group, which is further substituted with a 2,6-dimethoxybenzyl moiety. This structure combines the unique strain of the cyclopropane ring with the electron-donating methoxy groups on the aromatic ring, making it a subject of interest in medicinal chemistry and materials science.
The molecular formula is inferred as C₁₂H₁₇NO₂ (calculated molecular weight: ~223.27 g/mol), though exact experimental data on its physicochemical properties (e.g., solubility, melting point) remains sparse in publicly available literature.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-[(2,6-dimethoxyphenyl)methyl]cyclopropanamine |
InChI |
InChI=1S/C12H17NO2/c1-14-11-4-3-5-12(15-2)10(11)8-13-9-6-7-9/h3-5,9,13H,6-8H2,1-2H3 |
InChI Key |
IMJXRMMOMPRXBT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)CNC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(2,6-Dimethoxybenzyl)cyclopropanamine typically involves the reaction of 2,6-dimethoxybenzyl chloride with cyclopropanamine under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and solvents, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: n-(2,6-Dimethoxybenzyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro, halo, or sulfonyl derivatives.
Scientific Research Applications
Chemistry: n-(2,6-Dimethoxybenzyl)cyclopropanamine is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals .
Biology: In biological research, this compound is used to study the effects of cyclopropane-containing molecules on biological systems. It serves as a model compound for understanding the interactions of cyclopropane rings with biological targets .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various chemical products .
Mechanism of Action
The mechanism of action of n-(2,6-Dimethoxybenzyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The cyclopropane ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methoxy groups may also play a role in enhancing the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects and Structural Variations
The compound’s key structural analogs differ in substituent positions on the benzyl ring or functional groups attached to the amine. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Key Observations:
In contrast, the 2-nitro group in the analog from is electron-withdrawing, reducing electron density on the aromatic ring and altering reactivity . Steric Effects: The 2,6-dimethoxy substitution creates a para-substituted benzyl group, which imposes distinct steric constraints compared to 2,4-dimethoxy analogs (e.g., in ’s metal complexes). These differences may influence binding to biological targets or catalytic sites .
Biological Activity: The 2,4-dimethoxybenzyl-containing platinum/palladium complexes in demonstrated moderate antimicrobial activity against Staphylococcus aureus and Candida albicans, suggesting methoxy-substituted benzyl groups may enhance interactions with microbial enzymes or membranes. The nitro-substituted analog lacks reported biological activity, likely due to its primary use as a laboratory intermediate .
For the 2,6-dimethoxy compound, discontinuation by suppliers may indicate uncharacterized hazards or instability under certain conditions .
Biological Activity
N-(2,6-Dimethoxybenzyl)cyclopropanamine is a compound that has attracted attention for its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound features a cyclopropanamine moiety linked to a 2,6-dimethoxybenzyl group. This structure enhances its lipophilicity, which may affect its interaction with biological targets. The presence of the dimethoxy groups is significant as they can influence the compound's pharmacodynamics and pharmacokinetics.
Biological Activity Overview
The biological activity of this compound remains an area of ongoing investigation. Initial studies suggest that compounds with similar structures exhibit various pharmacological effects. Key areas of interest include:
- Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation.
- Neuropharmacological Effects : Potential interactions with neurotransmitter systems may indicate applications in treating neurological disorders.
Synthesis Methods
The synthesis of this compound can be achieved through several chemical reactions, including:
- Alkylation Reactions : Utilizing dimethoxybenzyl halides and cyclopropanamine precursors.
- Reduction Reactions : Involving the reduction of appropriate precursors to yield the final product.
Pharmacological Studies
Research has indicated that this compound may exhibit significant binding affinities to various biological targets. The following table summarizes findings from preliminary studies:
| Target | Activity | Reference |
|---|---|---|
| Cancer Cell Lines | Inhibitory effects on MCF-7 and MDA-MB-468 | |
| Neurotransmitter Systems | Potential modulation of serotonin receptors | |
| Enzyme Inhibition | Possible inhibition of monoamine oxidase |
Case Study 1: Anticancer Activity
A study focused on the antiproliferative effects of structurally related compounds found that certain derivatives showed significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-468). The study utilized MTT assays to evaluate cell viability, revealing that compounds similar to this compound could inhibit cancer cell growth effectively.
- Findings : Compounds displayed IC50 values indicating potent anticancer activity.
- Methodology : The study employed both one-dose and five-dose assays across multiple cell lines.
Case Study 2: Neuropharmacological Effects
Another investigation examined the effects of compounds with similar structures on neurotransmitter systems. Results indicated potential interactions with serotonin receptors, suggesting possible applications in treating mood disorders.
- Findings : Compounds showed varying degrees of receptor affinity.
- Methodology : Binding affinity was assessed using radiolabeled ligand binding assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
